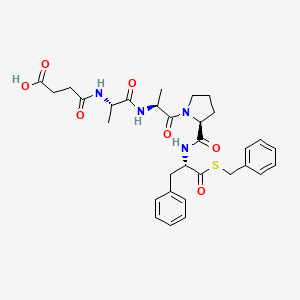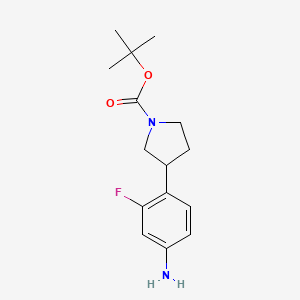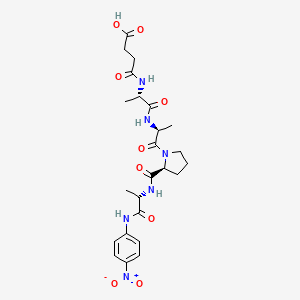![molecular formula C13H15ClFN3O B1406658 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride CAS No. 1820741-03-4](/img/structure/B1406658.png)
3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride
Übersicht
Beschreibung
“3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride” is a spirocyclic propionamide derivative . Spirocyclic structures are found in a wide range of natural compounds and play a very important role in many fields like chiral medicine, chiral LCD materials, macromolecule bulking agents, and biological pesticides .
Synthesis Analysis
The synthesis of this compound involves N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give an amine. The coupling of this amine with 3-(4-fluorophenyl)propionic acid and deprotection of the Boc group yields the title compound .
Molecular Structure Analysis
The molecular structure of this compound was characterized using NMR, IR, and mass spectral data . The IR spectrum of the compound showed a broad absorption band at 3,424 cm−1 due to the presence of NH in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized using NMR, IR, and mass spectral data . The IR spectrum of the compound showed a broad absorption band at 3,424 cm−1 due to the presence of NH in the molecule .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Agent Research
- In a study examining a series of triazaspirodecanone compounds, including ones structurally similar to 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride, it was found that these compounds have potential as antipsychotic agents. They showed efficacy in various pharmacological test models without significant neurological side effects (Wise et al., 1985).
ORL1 Receptor Agonists
- Research on 1,3,8-triazaspiro[4.5]decan-4-one derivatives led to the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds showed promise as full agonists in biochemical assays and were found to have moderate to good selectivity versus opioid receptors (Röver et al., 2000).
Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors
- A series of triazaspirodecanone derivatives were synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors and as anti-breast cancer agents. Some compounds showed moderate antiproliferative activity against the MCF-7 cell line in vitro (Fleita et al., 2013).
NK1 Receptor Antagonist
- A compound structurally related to 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride was found to be an effective neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound showed high affinity and oral activity, along with good water solubility (Harrison et al., 2001).
Synthesis Methodology
- Studies have demonstrated the synthesis of monofluorinated bis-heterocyclic spirocycles and 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, showing advancements in synthetic methods for these types of compounds (Liu et al., 2022); (Velupula et al., 2021).
NO-Donor and Antimetastatic Activities
- Spirobicyclic hydroxamic acids derived from amino acids, similar to 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride, were found to have NO-donor and antimetastatic activities, particularly in biological systems and cancer models (Vystorop et al., 2010).
Conformational Studies
- A conformational study of spiperone, a drug structurally related to 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride, revealed insights into its molecular structure, which could have implications for the interpretation of its pharmacological activity (Azibi et al., 1983).
Wirkmechanismus
Target of Action
Similar spirocyclic structures are found in a wide range of natural compounds and play a very important role in many fields like chiral medicine, chiral lcd materials, macromolecule bulking agents, and biological pesticides .
Mode of Action
The compound is synthesized through a process involving N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give an amine
Biochemical Pathways
Compounds with similar spirocyclic structures have been found to impact a variety of biological properties such as antibiotic, antitumor, anticoagulant, insecticidal, herbicidal, antifungal, and anti-inflammatory activity .
Result of Action
Compounds with similar structures have shown a wide range of biological activities .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXVUUIQHYISGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)




![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1406591.png)

![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide](/img/structure/B1406593.png)

![1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine](/img/structure/B1406598.png)